molecular formula C7H7FOS B1591644 5-Fluoro-2-mercaptobenzyl alcohol CAS No. 870703-84-7

5-Fluoro-2-mercaptobenzyl alcohol

Cat. No.: B1591644
CAS No.: 870703-84-7
M. Wt: 158.2 g/mol
InChI Key: IGEXHILBHGLPBB-UHFFFAOYSA-N
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Description

. It is characterized by a fluorine atom and a thiol group attached to a benzyl alcohol structure. This compound is of interest in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-mercaptobenzyl alcohol typically involves the fluorination of 2-mercaptobenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used to introduce the fluorine atom at the 5-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficiency and safety. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-mercaptobenzyl alcohol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the thiol group to a sulfonic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as sodium hydroxide (NaOH) can replace the fluorine atom.

Major Products Formed:

  • Oxidation: 5-Fluoro-2-mercaptobenzyl sulfonic acid

  • Reduction: this compound (reduced form)

  • Substitution: 5-Hydroxy-2-mercaptobenzyl alcohol (after nucleophilic substitution)

Scientific Research Applications

Organic Synthesis

5-Fluoro-2-mercaptobenzyl alcohol is utilized as a key intermediate in the synthesis of various complex organic molecules. Its thiol and hydroxyl groups allow for diverse chemical reactions, including:

  • Oxidation : Conversion to sulfonic acid derivatives.
  • Reduction : Formation of other alcohols.
  • Substitution Reactions : Replacement of the fluorine atom with other functional groups.

These reactions enable the creation of novel compounds for further research and application in pharmaceuticals and materials science.

Medicinal Chemistry

Recent studies have investigated the biological activities of this compound, particularly its potential as an anticancer agent. For instance, it has been explored as a precursor for synthesizing compounds that inhibit PARP-1, an enzyme involved in DNA repair mechanisms. In silico studies indicated that derivatives synthesized from this compound exhibited significant binding affinity to PARP-1, suggesting potential therapeutic applications against cancer cells such as MDA-MB-231 and MCF-7 .

The compound has shown promise in antimicrobial applications. Its structure allows it to interact with various biological targets, potentially leading to the development of new antimicrobial agents. The thiol group can form covalent bonds with nucleophilic sites on proteins, which may inhibit their activity and lead to desired biological effects .

Table 1: Chemical Reactions of this compound

Reaction TypeProduct FormedCommon Reagents
Oxidation5-Fluoro-2-sulfonylbenzaldehydeHydrogen peroxide, potassium permanganate
ReductionOther alcoholsSodium borohydride, lithium aluminum hydride
SubstitutionVarious substituted benzaldehyde derivativesGrignard reagents, organolithium compounds
Study TypeTargetIC50 Value (µM)Reference
PARP-1 InhibitionMDA-MB-231 Cells145.01
PARP-1 InhibitionMCF-7 Cells83.17

Case Study 1: Inhibition of PARP-1

In a study focused on the synthesis of sulfur derivatives of perezone using this compound as a nucleophile, researchers conducted molecular dynamics simulations and docking studies. They found that one derivative exhibited strong inhibitory activity against PARP-1 with an IC50 value of 0.317 µM, highlighting the compound's potential in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of derivatives synthesized from this compound. Results indicated that certain derivatives demonstrated significant activity against various bacterial strains, suggesting that this compound could be a valuable starting point for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 5-Fluoro-2-mercaptobenzyl alcohol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in enzymes or other biomolecules. This interaction can modulate biological processes and lead to potential therapeutic effects.

Comparison with Similar Compounds

  • 2-Fluorophenol

  • 2-Mercaptobenzyl alcohol

  • 4-Fluorophenol

  • 3-Mercaptobenzyl alcohol

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Biological Activity

5-Fluoro-2-mercaptobenzyl alcohol is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a thiol group (-SH) and a fluorine atom, which enhance its chemical reactivity and biological interactions. This article explores its biological activity, mechanisms, and relevant research findings.

Molecular Formula: C7H7FOS
Molecular Weight: 174.19 g/mol
Functional Groups: Thiol (-SH), Hydroxyl (-OH), Fluorine (F)

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of fluorine may enhance the compound's stability and bioavailability, influencing its electronic properties and interactions within biological systems .

Biological Activities

  • Antimicrobial Activity :
    • This compound exhibits antimicrobial properties, making it a candidate for further studies in the development of antimicrobial agents.
  • Anticancer Properties :
    • Research indicates that this compound shows cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The inhibitory concentration (IC50) values suggest significant potential as an anticancer agent:
      • MCF-7 Cells : IC50 = 83.17 µM
      • HeLa Cells : IC50 = 10.18 µM .
  • PARP-1 Inhibition :
    • In silico studies have shown that this compound can act as a nucleophile in reactions with PARP-1, a protein involved in DNA repair mechanisms. This interaction suggests potential applications in cancer therapy by targeting DNA repair pathways .

Case Studies

  • Cytotoxicity Assays :
    • A study evaluating the cytotoxic effects of several sulfur derivatives, including this compound, demonstrated its efficacy against cancer cell lines, supporting its potential as a therapeutic agent in oncology .
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated that this compound has a favorable binding affinity to PARP-1, highlighting its potential role in inhibiting this target in cancer treatment strategies .

Comparative Analysis

CompoundIC50 (µM)Target Cell Line
This compound10.18HeLa
83.17MCF-7
Other Sulfur DerivativesVariesVarious

Properties

IUPAC Name

(5-fluoro-2-sulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEXHILBHGLPBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584537
Record name (5-Fluoro-2-sulfanylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-84-7
Record name (5-Fluoro-2-sulfanylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-2-naphthylsulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The required (5-Fluoro-2-mercapto-phenyl)-methanol is prepared from 5-Fluoro-2-mercapto-benzoic acid following the procedure for the preparation of (3-Mercapto-phenyl)-methanol described in Chemistry Express, Vol 7, No. 11, pp. 865-868).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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